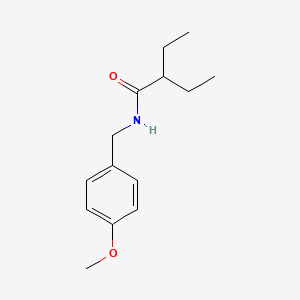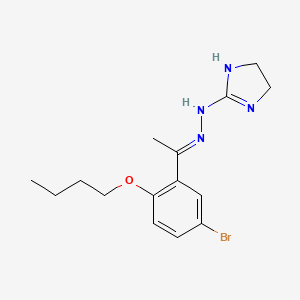![molecular formula C13H13N5O2 B5697239 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Vue d'ensemble
Description
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as OTAVA-BB 1209145, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
1. Experimental Studies on Derivatives
Research involving the 1,2,4-triazole derivatives, closely related to N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, has led to the development of new compounds with potential uses in various scientific applications. For example, Modzelewska-Banachiewicz et al. (2012) synthesized two new 1,2,4-triazole-containing alkenoic acid derivatives and evaluated their antimicrobial activities, which could have implications in medicinal chemistry and drug development (Modzelewska-Banachiewicz et al., 2012).
2. Structural and Spectroscopic Analysis
The detailed structural and spectroscopic analysis of 1,2,4-triazole derivatives offers insights into the chemical characteristics and potential applications of these compounds. Bednarek et al. (2001) conducted an extensive NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives, contributing to the understanding of their molecular structure, which is essential for their application in materials science and pharmaceuticals (Bednarek et al., 2001).
3. Synthesis and Antibacterial Activity
The synthesis of 1,2,4-triazole derivatives and evaluation of their antibacterial properties have been a focus of several studies. Balandis et al. (2019) synthesized a series of new 1,3-disubstituted pyrrolidinone derivatives bearing triazole moieties and tested their antibacterial activity, highlighting potential uses in the development of new antibacterial agents (Balandis et al., 2019).
4. Applications in Organic Light-Emitting Diodes
The application of 1,2,4-triazole derivatives in the field of organic electronics, specifically in organic light-emitting diodes (OLEDs), has been explored. Liu et al. (2018) studied the molecular evolution of host materials, including 1,2,4-triazole derivatives, for high-performance phosphorescent OLEDs, indicating the potential of these compounds in advanced electronic and display technologies (Liu et al., 2018).
Propriétés
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-11-2-1-7-18(11)10-5-3-9(4-6-10)16-13(20)12-14-8-15-17-12/h3-6,8H,1-2,7H2,(H,16,20)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLGRQGYCZYLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)






![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)